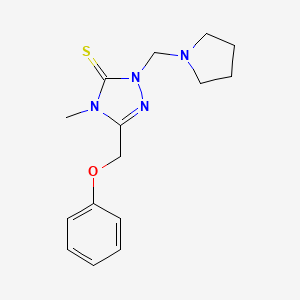

![molecular formula C17H16F3N3O B5501980 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 124444-77-5](/img/structure/B5501980.png)

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

描述

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that acts as a serotonin receptor agonist, and it has been used in scientific research for studying the mechanisms of action of serotonin in the brain.

作用机制

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine binds to these receptors and activates them to a lesser extent than serotonin, which is the endogenous ligand. This leads to a modulation of the serotonergic system and the release of neurotransmitters such as dopamine and norepinephrine.

Biochemical and Physiological Effects:

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, relaxation, and increased sociability in some users. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.

实验室实验的优点和局限性

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in lab experiments. It is a selective and potent agonist for the 5-HT1A and 5-HT2A receptors, which makes it useful for studying the effects of serotonin on behavior and neurotransmitter release. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several limitations, including its potential for inducing adverse effects in animal models and its limited selectivity for other serotonin receptor subtypes.

未来方向

There are several future directions that could be explored in the study of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more selective and potent agonists for the 5-HT1A and 5-HT2A receptors. Another area of interest is the investigation of the effects of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the use of 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in combination with other psychoactive compounds could provide insights into the interactions between different neurotransmitter systems in the brain.

合成方法

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized from 1-(3-pyridinyl) piperazine and 3-(trifluoromethyl) benzaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon. The product is then purified by recrystallization or column chromatography.

科学研究应用

1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to study the mechanisms of action of serotonin in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used in animal models to study the effects of serotonin on behavior and neurotransmitter release.

属性

IUPAC Name |

pyridin-3-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-1-5-15(11-14)22-7-9-23(10-8-22)16(24)13-3-2-6-21-12-13/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIRGEIUXFTVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154384 | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

CAS RN |

124444-77-5 | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-pyridinylcarbonyl)-4-(3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

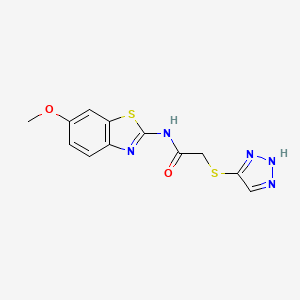

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

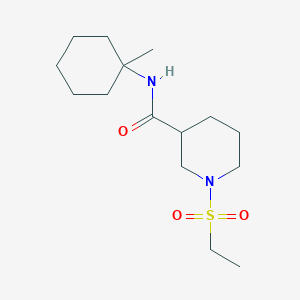

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

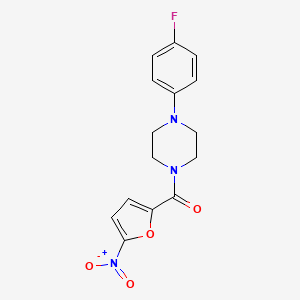

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)